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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoroaniline

CAS No.: 36556-48-6

Cat. No.: B3028866

Get Quote

Technical Whitepaper | Application Note: AN-2026-CDF

Executive Summary
In the high-stakes landscape of drug discovery, 2-Chloro-3,4-difluoroaniline (CAS: 36556-48-

6) serves as a critical halogenated building block. Its unique substitution pattern—combining

the lipophilicity of chlorine with the metabolic stability and bioisosteric properties of fluorine—

makes it indispensable in the synthesis of next-generation quinolone antibiotics, kinase

inhibitors, and advanced agrochemicals.

This guide moves beyond basic property listing to provide a strategic framework for the

synthesis, analytical validation, and downstream application of this intermediate. We focus

specifically on the molecular weight (163.55 g/mol ) as a pivotal constant for stoichiometric

precision and mass spectrometric identification.

Physicochemical Profile
Understanding the fundamental constants of 2-Chloro-3,4-difluoroaniline is the first step in

designing robust reaction pathways. The molecular weight is not merely a number; it is the
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anchor for all yield calculations and analytical confirmations.

Table 1: Core Chemical Specifications
Parameter Value Technical Context

Molecular Weight 163.55 g/mol

Used for precise molarity

calculations in multi-step

synthesis.

Molecular Formula C₆H₄ClF₂N
Defines the isotopic envelope

in Mass Spectrometry.

CAS Number 36556-48-6
Unique identifier for regulatory

compliance and sourcing.

Physical State Low-melting solid / Oil

Requires careful temperature

control during dispensing

(typically handled >35°C).

Boiling Point ~240°C (est.)

High boiling point allows for

high-temperature coupling

reactions without solvent loss.

pKa (Conjugate Acid) ~2.5 - 3.0

The electron-withdrawing

halogens significantly reduce

basicity compared to aniline

(pKa 4.6).

Expert Insight: The presence of two fluorine atoms and one chlorine atom on the benzene ring

creates a unique electronic environment. The chlorine atom at the ortho position relative to the

amine introduces steric hindrance, which can modulate reactivity in nucleophilic substitution

reactions—a feature often exploited to improve selectivity in drug design.
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Synthetic Methodology: Nitro-Reduction Pathway
The most reliable route to high-purity 2-Chloro-3,4-difluoroaniline is the catalytic

hydrogenation of its nitro-precursor, 2-Chloro-3,4-difluoronitrobenzene. This method minimizes

the formation of defluorinated byproducts, which are common in aggressive chemical

reductions.

Protocol: Catalytic Hydrogenation (Lab Scale)
Note: This protocol assumes a starting scale of 10g of nitro-precursor.

Preparation: Dissolve 10g of 2-Chloro-3,4-difluoronitrobenzene in 100 mL of Methanol

(MeOH).

Catalyst Loading: Under an inert Nitrogen atmosphere, add 5% w/w Platinum on Carbon

(Pt/C) or Palladium on Carbon (Pd/C). Sulfided catalysts are preferred to prevent

dehalogenation (loss of Cl/F).

Hydrogenation: Purge the vessel with Hydrogen (H₂) gas. Maintain a pressure of 30–50 psi

at ambient temperature (25°C).

Monitoring: Monitor reaction progress via TLC or HPLC until the nitro peak disappears.

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced

pressure.

Purification: If necessary, purify via recrystallization (from hexane/EtOAc) or vacuum

distillation.

Visualization: Synthesis Workflow
The following diagram illustrates the critical decision points in the synthesis and purification

process.
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Figure 1: Step-by-step synthesis workflow emphasizing the critical QC checkpoint for

dehalogenation.

Analytical Validation & Molecular Weight
Confirmation
Validating the identity of 2-Chloro-3,4-difluoroaniline requires more than just a melting point

check. The Molecular Weight (163.55) is the primary metric for Mass Spectrometry (MS)

validation.

Mass Spectrometry (GC-MS / LC-MS)
The chlorine atom provides a distinct "fingerprint" due to its natural isotopes (

and

).

Target Ion: [M+H]⁺ = 164.55 (LC-MS ESI+) or M⁺ = 163.55 (GC-MS EI).

Isotopic Pattern: You must observe a characteristic 3:1 intensity ratio between the molecular

ion (M) and the M+2 peak.

M (163.55): 100% Intensity (contains

)

M+2 (165.55): ~32% Intensity (contains

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3028866/docs?utm_src=pdf-body-img#strategic-characterization-utility-of-2-chloro-3-4-difluoroaniline
https://www.benchchem.com/product/b3028866/docs?utm_src=pdf-body#strategic-characterization-utility-of-2-chloro-3-4-difluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Check: If the M+2 peak is missing or the ratio is incorrect, your product may be

defluorinated or dechlorinated.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

Detection: UV at 254 nm.

Rationale: The acidic modifier ensures the aniline remains protonated (or suppresses silanol

interactions depending on pH), sharpening the peak shape.

Visualization: Analytical Logic Tree
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Figure 2: Analytical decision tree for confirming molecular identity via Molecular Weight and

Isotopic abundance.

Strategic Applications in Drug Development
The 2-Chloro-3,4-difluoroaniline scaffold is not a passive linker; it is an active

pharmacophore modulator.

Bioisosterism: The fluorine atoms mimic hydrogen in size but drastically alter the electronic

density, often increasing metabolic stability against P450 oxidation.

Kinase Inhibition: This moiety is frequently used in the "hinge-binding" region of kinase

inhibitors, where the aniline NH forms hydrogen bonds with the protein backbone.
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Agrochemicals: Used in the synthesis of pyridinyloxyacetic acid herbicides, where the

halogen pattern ensures selectivity for specific weed enzymes.

Stoichiometry Example
When using this reagent in a nucleophilic aromatic substitution (

):

Reaction: 2-Chloro-3,4-difluoroaniline + 2,4-Dichloropyrimidine.

Calculation: To react 1.00 g of Pyrimidine (MW 148.98), you need exactly 1.098 g of 2-
Chloro-3,4-difluoroaniline (1.0 equivalents).

Math:

.

Tip: Always use a slight excess (1.1 eq) to drive the reaction to completion.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 53255483, 2-Chloro-3,4-difluoroaniline. Retrieved from [Link]

NIST Chemistry WebBook.2,4-Difluoroaniline and Related Halogenated Anilines

Thermochemistry Data. (General Reference for Fluoroaniline properties). Retrieved from

[Link]

To cite this document: BenchChem. [Strategic Characterization & Utility of 2-Chloro-3,4-
difluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028866/docs#strategic-characterization-utility-of-2-
chloro-3-4-difluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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